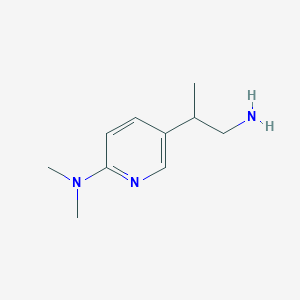

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

Beschreibung

5-(1-Aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring an N,N-dimethylamine group at the 2-position and a 1-aminopropan-2-yl substituent at the 5-position. The compound’s branched alkylamine substituent may influence solubility, lipophilicity, and biological activity, making it relevant for medicinal chemistry and imaging agent development .

Eigenschaften

IUPAC Name |

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHPTEGYRCFLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CN=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514737-84-8 | |

| Record name | 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-aminopropan-2-ylamine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropan-2-ylamine using a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and scalability. The use of solid catalysts and environmentally benign solvents is also explored to enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Substitution: N-bromosuccinimide in carbon tetrachloride at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine.

Reduction: Reduced amine derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

5-(Aminomethyl)-N,N-Dimethylpyridin-2-Amine

- Structure: Features a linear aminomethyl group at the 5-position.

- Properties : Molecular weight 151.2 g/mol (C₈H₁₃N₃), predicted boiling point 282.1°C, density 1.075 g/cm³, and pKa 8.18 .

5-(1-Aminoethyl)-N,N-Diethylpyridin-2-Amine

- Structure: Substitutes dimethylamine with diethylamine and includes a 1-aminoethyl group.

- Properties : Molecular weight 193.29 g/mol (C₁₁H₁₉N₃), CAS 1337180-70-5.

- Applications : Primarily a commercial chemical product, though its ethyl groups may enhance lipophilicity compared to dimethyl analogs .

5-(5-Iodobenzofuran-2-yl)-N,N-Dimethylpyridin-2-Amine

- Structure : Incorporates a 5-iodobenzofuran moiety at the 5-position.

- Properties : Molecular weight 364.01 g/mol (C₁₅H₁₃IN₂O), synthesized via palladium-catalyzed coupling (low yield: 6.66%) .

- Applications : High affinity for Aβ plaques in Alzheimer’s disease (AD) brain slices; used as a radiotracer (¹²⁵I/¹²⁴I-labeled) for positron emission tomography (PET) imaging .

(E)-5-(2-(6-(2-[¹⁸F]-Fluoroethoxy)benzothiazol-2-yl)vinyl)-N,N-Dimethylpyridin-2-Amine

- Structure : Contains a benzothiazole-vinyl-¹⁸F-ethoxy group.

- Properties : Demonstrates good blood-brain barrier penetration and high Aβ plaque affinity.

- Applications : Preclinical trials show promise for amyloid PET imaging in AD .

Biologische Aktivität

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- SMILES : CC(CN)C1=CN=C(C=C1)N(C)C

- InChI : InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3

The compound features an aminopropyl group attached to a dimethylpyridine structure, contributing to its unique reactivity and biological activity.

The biological activity of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is primarily attributed to its ability to act as a ligand. It can bind to various receptors and enzymes, modulating their activity through:

- Receptor Binding : The compound interacts with specific molecular targets, potentially influencing signal transduction pathways.

- Enzyme Modulation : It may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Antimicrobial Properties

Research indicates that 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been observed to upregulate pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Modulation | Alters enzyme activities in metabolic pathways |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine, researchers treated various cancer cell lines with the compound. The results indicated:

- Cell Viability : A significant reduction in cell viability was noted at higher concentrations.

- Mechanism of Action : The compound triggered apoptosis via mitochondrial pathways, evidenced by increased caspase activity and morphological changes in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.